molecular formula C12H14BrNO B1524516 1-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1249026-72-9

1-[(3-Bromophenyl)methyl]piperidin-2-one

Cat. No.: B1524516
CAS No.: 1249026-72-9
M. Wt: 268.15 g/mol
InChI Key: KKSWYSNCHULVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Bromophenyl)methyl]piperidin-2-one ( 1249026-72-9) is a specialized organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . It features a piperidin-2-one scaffold, a six-membered lactam structure that is a privileged motif in medicinal chemistry and serves as a key precursor for the synthesis of multi-substituted piperidines . The molecule is further functionalized with a 3-bromobenzyl group at the nitrogen position, introducing a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a valuable bifunctional building block in organic and drug discovery pipelines. Compounds based on the 2-piperidinone core are extensively investigated for their presence in natural products and pharmacologically active molecules . This specific brominated derivative is of particular interest for researchers developing new synthetic methodologies, including modern photochemical routes to access diverse N-heterocycles . Its primary research applications include serving as an intermediate in the construction of more complex chemical entities, exploring structure-activity relationships in drug discovery programs, and as a potential precursor for the development of Schiff base ligands when modified . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSWYSNCHULVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction

  • Reagents and Conditions :
    The key step involves reacting an N-protected 3-piperidone with a 3-bromophenylmagnesium bromide Grignard reagent in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperature (0–5 °C). The Grignard reagent is typically prepared as a 2 mol/L solution in THF.

  • Mechanism :
    The nucleophilic addition of the Grignard reagent to the carbonyl carbon of the piperidone forms a tertiary alcohol intermediate, 3-hydroxy-3-(3-bromophenyl)piperidine.

  • Workup :
    The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

  • Yield :
    Yields of the hydroxy intermediate are typically high (around 90%) with good purity confirmed by TLC and mass spectrometry.

Hydroxyl Group Elimination

  • Purpose :
    To convert the tertiary alcohol to the corresponding alkene intermediate, facilitating subsequent hydrogenation.

  • Method :
    The elimination can be performed using a silylating agent or other suitable dehydrating reagents under controlled conditions.

  • Outcome :
    A mixture of alkene compounds is obtained, which can be hydrogenated in the next step.

Catalytic Hydrogenation

  • Catalyst and Conditions :
    Transition metal catalysts such as palladium or platinum are used under hydrogen atmosphere to reduce the alkene to the saturated piperidine ring.

  • Result :
    This step yields N-protected 3-(3-bromophenyl)piperidine.

Deprotection and Chiral Resolution

  • Deprotection :
    Removal of the N-protecting group (e.g., benzyl or tert-butyldimethylsilyl) is achieved using appropriate reagents like hydrogenolysis or acidic conditions.

  • Chiral Resolution :
    If enantiomerically pure compounds are desired, racemic mixtures are resolved using acidic resolving agents such as L-tartaric acid in isopropanol, followed by crystallization.

  • Example :
    The tartrate salts are crystallized from methanol at low temperatures to afford enantiomerically enriched products.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Grignard Addition 3-Bromophenylmagnesium bromide, THF, 0–5 °C 3-Hydroxy-3-(3-bromophenyl)piperidine ~90%, purified by silica gel chromatography
2 Hydroxyl Elimination Silylating agent or dehydrating reagent Alkene intermediate Mixture of compounds
3 Catalytic Hydrogenation Pd or Pt catalyst, H2 atmosphere N-protected 3-(3-bromophenyl)piperidine High conversion
4 Deprotection Hydrogenolysis or acid treatment 3-(3-Bromophenyl)piperidine Complete deprotection
5 Chiral Resolution L-tartaric acid in isopropanol, crystallization Enantiomerically enriched piperidine Crystallization at low temperature

Research Findings and Notes

  • The Grignard reaction is highly efficient for introducing the 3-bromophenyl substituent onto the piperidone ring nitrogen after protection.

  • The elimination step requires careful control to avoid side reactions and to ensure formation of the correct alkene intermediate.

  • Hydrogenation under mild conditions ensures saturation of the ring without affecting the bromine substituent.

  • Chiral resolution is critical for obtaining enantiomerically pure compounds, which are often necessary for biological activity studies.

  • The use of protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups is essential to prevent side reactions during the Grignard addition and elimination steps.

  • Analytical techniques such as TLC, mass spectrometry (MS-ESI), and NMR are routinely employed to monitor reaction progress and confirm product structures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 1-[(3-Bromophenyl)methyl]piperidin-2-one and its derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperidine ring can enhance the compound's ability to inhibit cancer cell proliferation. Specifically, compounds derived from this scaffold have demonstrated effectiveness against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Properties
In addition to its anticancer potential, this compound has been explored for its antimicrobial activities. Research has documented the synthesis of derivatives that exhibit potent activity against multi-drug resistant bacterial strains. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can significantly enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications and their effects on potency against various targets:

ModificationTarget ActivityObservations
Bromine substitution on phenylIncreased anticancer activityEnhances binding affinity to target proteins
Alkyl chain length variationAltered bioavailabilityLonger chains improve membrane permeability
Heterocyclic replacementsBroadened spectrum of activityNew derivatives show enhanced selectivity

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:

  • Targeting Trypanosomiasis : A study focused on optimizing piperidine derivatives for treating Trypanosoma brucei infections demonstrated that modifications to the piperidine scaffold significantly improved brain penetration and inhibitory potency against the target enzyme, NMT (N-myristoyltransferase). The lead compound showed an IC50 value of 0.002 μM, indicating high potency .
  • Antitumor Activity : Another investigation into a series of piperidine-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through dual inhibition of topoisomerases and tubulin dynamics. These findings suggest a promising avenue for developing multi-targeted anticancer agents .

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Bromophenyl-Substituted Piperidin-2-one Derivatives

Compound Name Substitution Position Purity (%) CAS Number Key Properties
1-(3-Bromophenyl)piperidin-2-one meta 96 1016847-66-7 Moderate polarity; used in drug discovery pipelines
1-(2-Bromophenyl)piperidin-2-one ortho 97 917508-51-1 Higher steric hindrance; limited commercial availability
1-(4-Bromophenyl)piperidin-2-one para 98 27471-43-8 Enhanced symmetry; preferred for crystallography studies

The meta-substituted derivative (target compound) balances steric accessibility and electronic effects, making it suitable for reactions requiring moderate reactivity. In contrast, para-substituted analogs exhibit higher symmetry, which can improve crystallinity for structural analysis .

Functional Analogs: Piperidinones in Bioactive Molecules

Piperidin-2-one derivatives are prevalent in drug discovery. Examples include:

  • Compound 27 (1-(3-fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one): A potent FXa inhibitor (IC₅₀ in micromolar range) with dual anticoagulant activity in intrinsic and extrinsic clotting pathways .
  • Compound 34 (4-(4-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-fluorophenyl)thiomorpholine-3-one): Selective FXa inhibitor targeting the extrinsic pathway .

Key Difference: The target compound lacks the triazole and fluorine substituents present in these analogs, which are critical for enzyme binding.

Halogen-Substituted Chalcone Derivatives

Chalcones with bromophenyl groups demonstrate notable cytotoxicity:

Table 2: Cytotoxicity of Bromophenyl Chalcones Against MCF-7 Cells

Compound IC₅₀ (μg/mL) Activity Profile
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on 422.22 Moderate anti-proliferative activity
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 22.41 High potency; potential anticancer agent

flexible chalcone backbone) suggest divergent mechanisms of action.

Biological Activity

Overview

1-[(3-Bromophenyl)methyl]piperidin-2-one is an organic compound belonging to the piperidinone class, characterized by a piperidine ring substituted with a bromophenylmethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities and potential applications as an enzyme inhibitor and receptor ligand.

  • Molecular Formula : C11_{11}H12_{12}BrN\O
  • Molecular Weight : Approximately 269.15 g/mol
  • Structure : The compound features a piperidine core with a 3-bromophenyl group attached via a methylene (-CH-) linker.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenylmethyl moiety enhances the compound's binding affinity, which can modulate various biological pathways. The exact mechanisms vary depending on the target and context of use .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and related compounds. For instance, research has shown that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineConcentration (μM)Effect on Cell Viability
MDA-MB-2311.0Induces apoptosis
Various Tumor Cells10.0Inhibits cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation focused on the apoptosis-inducing effects of piperidinone derivatives, including this compound, revealed that these compounds could enhance caspase-3 activity significantly at higher concentrations (10 μM), confirming their role in promoting programmed cell death in cancer cells .

Case Study 2: Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of piperidinone derivatives, it was found that halogen substituents significantly contributed to the bioactivity of these compounds, with this compound exhibiting robust activity against various pathogenic bacteria .

Q & A

Q. Advanced

  • Single-crystal growth : Use slow evaporation of saturated solutions (e.g., ethanol/water).
  • Data collection : Employ a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Use SHELXL for small-molecule refinement and SHELXS for phase solution .
  • Validation : Check for disorder, thermal parameters, and hydrogen bonding using PLATON or ORTEP-3 for graphical representation .

What methodologies are effective in studying the coordination chemistry of this compound with metal ions?

Q. Advanced

  • Spectrophotometric titration : Monitor complex formation with Fe(III) or other transition metals at varying pH (e.g., acetate buffer, pH 4–6).
  • Job’s method : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .
  • DFT calculations : Analyze electronic interactions between the bromophenyl group and metal d-orbitals.

How can researchers resolve enantiomers of derivatives of this compound?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis.
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated spectra .

What strategies address contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to account for cell-specific effects.
  • Structural analogs : Compare activity with 4-bromophenyl or non-halogenated derivatives to isolate electronic vs. steric contributions .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in assay protocols (e.g., incubation time, serum concentration).

How does the 3-bromophenyl substituent influence the compound’s reactivity?

Q. Advanced

  • Electron-withdrawing effect : The bromine atom deactivates the benzene ring, directing electrophilic substitution to the meta position.
  • Steric hindrance : The bulky benzyl group may slow N-alkylation kinetics but stabilize intermediates in SNAr reactions.
  • Coordination ability : The Br atom can act a weak Lewis base in metal complexes, as observed in Fe(III) studies .

What computational methods model the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using PDB structures.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with bioactivity .

What are the stability and storage recommendations for this compound?

Q. Basic

  • Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar).
  • Stability monitoring : Periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the lactam ring in humid conditions).

How to analyze reaction mechanisms involving this compound using kinetic studies?

Q. Advanced

  • Isotopic labeling : Use deuterated solvents (D₂O) to trace proton transfer steps in NMR.
  • Quench-flow experiments : Capture short-lived intermediates (e.g., enolates) at sub-zero temperatures.
  • Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[(3-Bromophenyl)methyl]piperidin-2-one
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1-[(3-Bromophenyl)methyl]piperidin-2-one

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